molecular formula C8H6BrClN2O B11857887 (5-Bromo-7-chloro-1H-indazol-4-yl)methanol

(5-Bromo-7-chloro-1H-indazol-4-yl)methanol

Cat. No.: B11857887
M. Wt: 261.50 g/mol
InChI Key: MVHYXDLEFJIVGW-UHFFFAOYSA-N
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Description

(5-Bromo-7-chloro-1H-indazol-4-yl)methanol: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-7-chloro-1H-indazol-4-yl)methanol typically involves the bromination and chlorination of indazole derivatives. One common method includes the regioselective bromination of 2,6-dichlorobenzonitrile followed by cyclization with hydrazine to form the indazole core

Industrial Production Methods: Industrial production of this compound can be achieved through a scalable process that includes the use of inexpensive starting materials and efficient reaction conditions. The process often involves a two-step sequence of bromination and cyclization, followed by purification techniques such as recrystallization or column chromatography to obtain the desired product in high yield .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-7-chloro-1H-indazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: (5-Bromo-7-chloro-1H-indazol-4-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .

Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It has been investigated for its potential to inhibit specific enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the development of agrochemicals and advanced materials with specific properties .

Comparison with Similar Compounds

Uniqueness: (5-Bromo-7-chloro-1H-indazol-4-yl)methanol stands out due to the presence of the methanol group, which enhances its solubility and reactivity. This unique feature allows for the development of derivatives with improved pharmacokinetic properties and specific biological activities .

Properties

Molecular Formula

C8H6BrClN2O

Molecular Weight

261.50 g/mol

IUPAC Name

(5-bromo-7-chloro-1H-indazol-4-yl)methanol

InChI

InChI=1S/C8H6BrClN2O/c9-6-1-7(10)8-4(2-11-12-8)5(6)3-13/h1-2,13H,3H2,(H,11,12)

InChI Key

MVHYXDLEFJIVGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2)C(=C1Br)CO)Cl

Origin of Product

United States

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